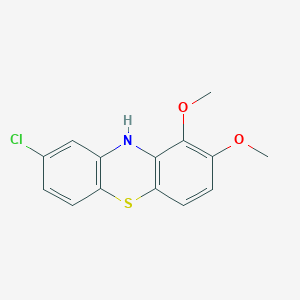
8-Chloro-1,2-dimethoxy-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1,2-dimethoxy-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for research and practical applications.
Méthodes De Préparation
The synthesis of 8-Chloro-1,2-dimethoxy-10H-phenothiazine typically involves the chlorination and methoxylation of phenothiazine. The synthetic route can be summarized as follows:
Chlorination: Phenothiazine is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 8th position.
Methoxylation: The chlorinated phenothiazine is then reacted with methoxy groups, typically using methanol and a catalyst, to introduce the methoxy groups at the 1st and 2nd positions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
8-Chloro-1,2-dimethoxy-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions employed.
Applications De Recherche Scientifique
8-Chloro-1,2-dimethoxy-10H-phenothiazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Derivatives of phenothiazine, including this compound, are explored for their potential therapeutic effects in treating neurological disorders and other medical conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 8-Chloro-1,2-dimethoxy-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
8-Chloro-1,2-dimethoxy-10H-phenothiazine can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Perphenazine: Another antipsychotic agent with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other phenothiazine derivatives may not be as effective.
Propriétés
Numéro CAS |
823802-40-0 |
|---|---|
Formule moléculaire |
C14H12ClNO2S |
Poids moléculaire |
293.8 g/mol |
Nom IUPAC |
8-chloro-1,2-dimethoxy-10H-phenothiazine |
InChI |
InChI=1S/C14H12ClNO2S/c1-17-10-4-6-12-13(14(10)18-2)16-9-7-8(15)3-5-11(9)19-12/h3-7,16H,1-2H3 |
Clé InChI |
YXKVFDVBZDTCSX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)SC3=C(N2)C=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















